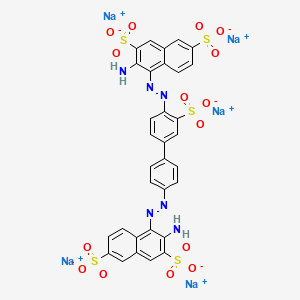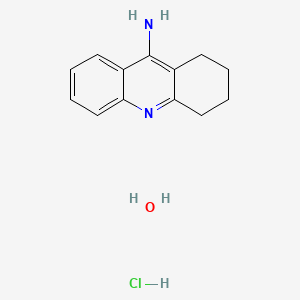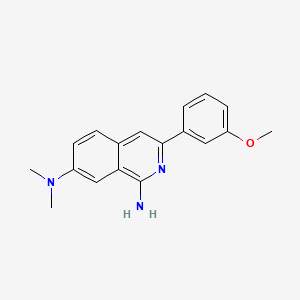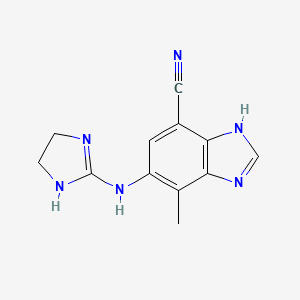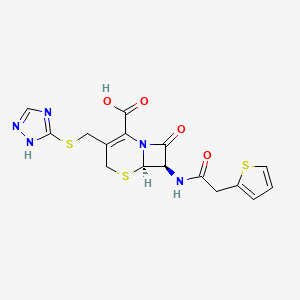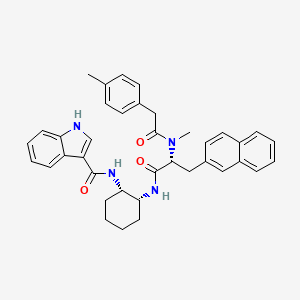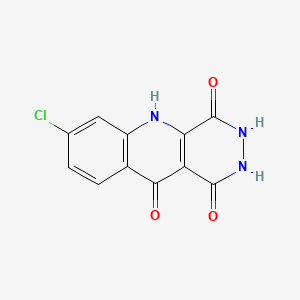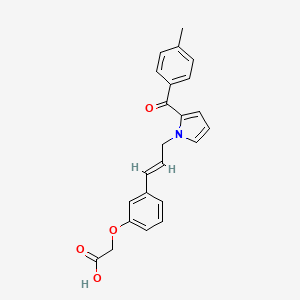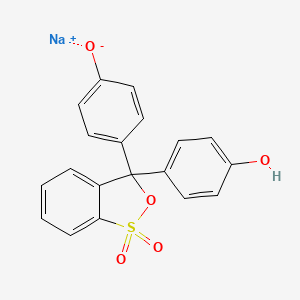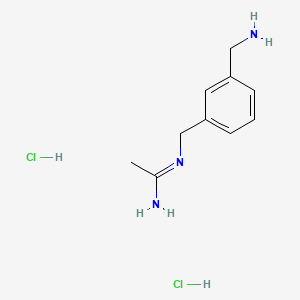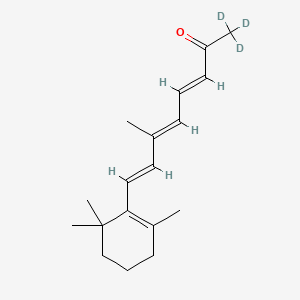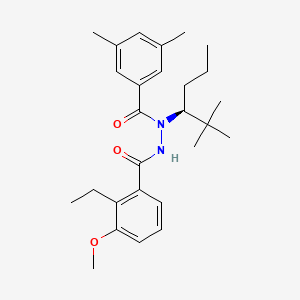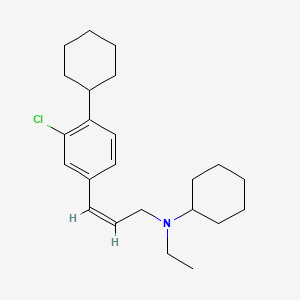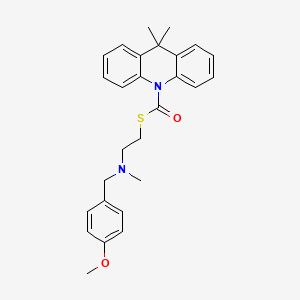
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester is a Drug / Therapeutic Agent.
Wissenschaftliche Forschungsanwendungen
Chemiluminescent Properties
- The chemiluminescent (CL) properties of acridinium compounds, including those similar to the mentioned chemical, have been studied extensively. These compounds exhibit significant CL efficiency and reaction kinetics influenced by substituents in the benzene ring and solvent properties. The research suggests potential for new, efficient CL systems (Krzymiński et al., 2010).
Synthesis and Stability
- Studies on the synthesis of acridinium compounds related to the mentioned chemical have shown that various substitutions can impact luminescence yield and molecular stability. Certain derivatives demonstrate high stability and efficiency as chemiluminescent labels, detectable at very low levels (Renotte et al., 2000).
Potential in Material Science
- Research has explored the use of similar acridinium compounds in the synthesis of oleochemicals, which are precursors for pharmaceuticals and monomers for polyesters and polyamides. These compounds offer connectors for biologically active compounds and groups with physical properties suitable for materials (Hinkamp & Schäfer, 2015).
Structural Analysis
- Studies involving X-ray diffraction have been conducted to determine the crystal structure of acridinium compounds. These studies provide insights into the conformation and bonding of such molecules, which are crucial for understanding their chemical properties and potential applications (Wang et al., 2011).
Potential Antitumor Applications
- Some acridinium derivatives have been investigated for their potential as antitumor agents. Research has indicated that these compounds can inhibit growth and induce regression in certain types of tumors, showing promise for future cancer treatments (Trown et al., 1976).
Eigenschaften
CAS-Nummer |
38044-63-2 |
|---|---|
Produktname |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester |
Molekularformel |
C27H30N2O2S |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
S-[2-[(4-methoxyphenyl)methyl-methylamino]ethyl] 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C27H30N2O2S/c1-27(2)22-9-5-7-11-24(22)29(25-12-8-6-10-23(25)27)26(30)32-18-17-28(3)19-20-13-15-21(31-4)16-14-20/h5-16H,17-19H2,1-4H3 |
InChI-Schlüssel |
ZEBKUFOXMUTVNE-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=C(C=C4)OC)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=C(C=C4)OC)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
38044-63-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium](/img/structure/B1663817.png)
